3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of dichloro and dimethyl groups, along with an octyl chain, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Octyl Chain: The octyl chain can be introduced via alkylation reactions, often using octyl halides in the presence of a strong base.
Chlorination: The dichloro groups are usually introduced through electrophilic chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the benzimidazole derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
3,4-Dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes. The pathways involved would depend on the specific biological context, such as signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(1H-1,3-benzimidazol-2-yl)benzenesulfonamide: Similar structure but lacks the octyl and dimethyl groups.
N-(5,6-Dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide: Similar but without the dichloro groups.
3,4-Dichloro-N-(1H-1,3-benzimidazol-4-yl)benzenesulfonamide: Lacks the octyl and dimethyl groups.
Uniqueness
The unique combination of dichloro, dimethyl, and octyl groups in 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide imparts distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets, improve its solubility, and alter its reactivity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3,4-dichloro-N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O2S/c1-4-5-6-7-8-9-12-28-15-26-23-21(28)13-16(2)17(3)22(23)27-31(29,30)18-10-11-19(24)20(25)14-18/h10-11,13-15,27H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIWFUGKJFDIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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